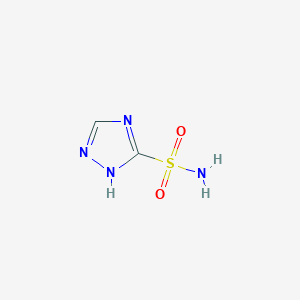

1H-1,2,4-Triazole-3-sulfonamide

概要

説明

1H-1,2,4-Triazole-3-sulfonamide is a chemical compound with the CAS Number: 89517-96-4 and a molecular weight of 148.15 .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . The synthesis of these compounds involves strategies using 3-amino-1,2,4-triazole . A classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine under mild reaction conditions has been described .Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole-3-sulfonamide is represented by the Inchi Code: 1S/C2H4N4O2S/c3-9(7,8)2-4-1-5-6-2/h1H, (H2,3,7,8) (H,4,5,6) and the InChI key is WXJWETDFIWKUHH-UHFFFAOYSA-N .Chemical Reactions Analysis

The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction has several limitations: formation of a mixture 1,4-disubstituted and 1,5-disubstituted-1,2,3-triazoles, long reaction time, and high temperature .Physical And Chemical Properties Analysis

1H-1,2,4-Triazole-3-sulfonamide is a solid substance that is stored at refrigerator temperatures . It has a predicted boiling point of 487.3±28.0 °C and a predicted density of 1.781±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .科学的研究の応用

Medicinal and Pharmaceutical Applications

1H-1,2,4-Triazole-3-sulfonamide, as a derivative of triazole, has been found to exhibit broad biological activities . These include antimicrobial , analgesic , anti-inflammatory , anticonvulsant , antineoplastic , antimalarial , antiviral , antiproliferative , and anticancer activities . A significant number of drugs with a triazole structure have been developed and approved, such as ketoconazole and fluconazole .

Agrochemical Applications

Compounds containing triazole have important application value in various fields, including agrochemistry . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Material Chemistry Applications

Triazole and its derivatives also find applications in material chemistry . Its unique structure allows for the formation of a variety of non-covalent bonds, which can be useful in the development of new materials .

Anticancer Applications

Triazole compounds have been found to exhibit anticancer activities . For example, Letrozole, Anastrozole, and Vorozole, which are triazole derivatives, have been used as effective anticancer drugs .

Antituberculosis Applications

Triazole derivatives have been found to have antituberculosis properties . This makes them valuable in the development of new treatments for tuberculosis .

Antibacterial Applications

Triazole compounds have been found to have antibacterial properties . This makes them useful in the development of new antibacterial treatments .

Anti-HIV Applications

Triazole derivatives have been found to have anti-HIV properties . This makes them valuable in the development of new treatments for HIV .

Antifungal Applications

Triazole derivatives, such as Fluconazole, Itraconazole, and Voriconazole, are commonly used antifungals in clinical application . This highlights the importance of triazole compounds in the treatment of fungal infections .

作用機序

Target of Action

1H-1,2,4-Triazole-3-sulfonamide is a nitrogen-containing heterocycle that is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . The compound’s ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets . It has been found to target kinases and other proteins related to cancer cell growth . In addition, it has been shown to have inhibitory effects on the biosynthesis of Strigolactone (SL), a kind of carotenoid-derived plant hormone .

Mode of Action

The mode of action of 1H-1,2,4-Triazole-3-sulfonamide is based on its ability to interact with its targets and cause changes in their function. For instance, when it targets the SL biosynthesis pathway, it can increase shoot branching and inhibit seed germination of certain parasitic plants . The compound’s interaction with its targets leads to changes in the function of these targets, which in turn leads to its pharmacological effects.

Biochemical Pathways

1H-1,2,4-Triazole-3-sulfonamide affects the SL biosynthesis pathway. SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . The compound’s interaction with this pathway leads to an increase in shoot branching and a decrease in seed germination .

Pharmacokinetics

Information on the ADME properties of 1H-1,2,4-Triazole-3-sulfonamide is limited. It is known that the compound is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability suggests that the compound may have good bioavailability.

Result of Action

The result of the action of 1H-1,2,4-Triazole-3-sulfonamide is an increase in shoot branching and a decrease in seed germination in certain parasitic plants . This is due to the compound’s inhibitory effect on the SL biosynthesis pathway . In addition, the compound has been found to have antiviral properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-1,2,4-Triazole-3-sulfonamide. For instance, the compound is water-soluble and may spread in water systems . Electrolytic oxidation has been found to destabilize 1,2,4-triazole, but it increased the stability of 3-amino-1,2,4-triazole . The introduction of amide bonds containing electron-donating groups on the benzene ring in triazole sulfonamide significantly enhances the antibacterial activity of the compound .

Safety and Hazards

The safety information for 1H-1,2,4-Triazole-3-sulfonamide indicates that it is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

将来の方向性

Triazole compounds have gained tremendous interest in the last two decades mainly because of their ease of synthesis via copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) and their broad spectrum of chemotherapeutic potential . The need to overcome ever-increasing cases of antifungal resistance and circumvent side effects and drug interactions related to currently available drugs has impelled the demand to expedite the drug discovery and the development of novel antifungals .

特性

IUPAC Name |

1H-1,2,4-triazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H2,3,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJWETDFIWKUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618220 | |

| Record name | 1H-1,2,4-Triazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3-sulfonamide | |

CAS RN |

89517-96-4 | |

| Record name | 1H-1,2,4-Triazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,2,4-triazole-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 1-pyrimidin-2-yl-1H-[1,2,4]triazole-3-sulfonamide derivatives interact with Mycobacterium tuberculosis and what are the downstream effects?

A: These compounds target the Mycobacterium tuberculosis acetohydroxyacid synthase (AHAS) enzyme. AHAS catalyzes the first step in the biosynthesis of branched-chain amino acids, which are essential for bacterial survival and growth. By inhibiting AHAS, these compounds disrupt this crucial metabolic pathway, ultimately leading to the inhibition of bacterial growth.

Q2: Can you elaborate on the structure-activity relationship (SAR) observed for these compounds and their inhibitory activity against Mycobacterium tuberculosis AHAS?

A: While the provided research highlights the 1-pyrimidin-2-yl-1H-[1,2,4]triazole-3-sulfonamide scaffold as the core structure, it also emphasizes the impact of specific substitutions on activity. For instance, compound AVS 2387 demonstrated the highest inhibitory activity, likely due to its specific substitutions leading to strong interaction with the AHAS enzyme, specifically through hydrogen bonding with Gln517. Further research exploring different substitutions on this scaffold is crucial to optimize potency and selectivity against Mycobacterium tuberculosis AHAS.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)